1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-
CAS No.: 574755-28-5
Cat. No.: VC8428522
Molecular Formula: C14H23BO2Si
Molecular Weight: 262.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 574755-28-5 |
|---|---|
| Molecular Formula | C14H23BO2Si |
| Molecular Weight | 262.23 g/mol |
| IUPAC Name | [4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-trimethylsilane |
| Standard InChI | InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)5/h6-9H,10-11H2,1-5H3 |
| Standard InChI Key | SRUKLNBHEHWDAR-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 1,3,2-dioxaborinane core, a six-membered ring containing two oxygen atoms and one boron atom. The boron center adopts a trigonal planar geometry, coordinated to two oxygen atoms from the dioxaborinane ring and the aryl group at the 2-position. Substituents include:
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5,5-Dimethyl groups: These methyl groups enhance steric stability, reducing ring strain and preventing undesired side reactions.
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4-(Trimethylsilyl)phenyl group: The electron-withdrawing trimethylsilyl (TMS) moiety modulates the boron center’s electrophilicity, influencing its participation in cross-coupling reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃BO₂Si |
| Molecular Weight | 262.23 g/mol |
| IUPAC Name | [4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]trimethylsilane |
| CAS Number | 574755-28-5 |
| Density | ~1.05 g/cm³ (estimated) |
The Standard InChI key (InChI=1S/C14H23BO2Si/c1-14(2)10-16-15(17-11-14)12-6-8-13(9-7-12)18(3,4)) confirms the stereochemical arrangement.
Synthesis Methods
Iridium-Catalyzed Borylation
A predominant synthesis route involves iridium-catalyzed aromatic borylation. In this method, a precursor aryl substrate (e.g., 4-(trimethylsilyl)bromobenzene) undergoes borylation using bis(pinacolato)diboron (B₂pin₂) or analogous boron sources. The reaction typically proceeds in methyl tert-butyl ether (MTBE) at 80–100°C, facilitated by [Ir(COD)OMe]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as ligands. This method achieves yields exceeding 70%, with purity confirmed via GC-MS .
Table 2: Comparative Synthesis Protocols
| Parameter | Iridium-Catalyzed | Iron-Catalyzed |
|---|---|---|
| Catalyst | [Ir(COD)OMe]₂ | Fe(acac)₃ |
| Ligand | dtbpy | PAd₂Bu |
| Solvent | MTBE | MTBE/Hexane |
| Temperature | 80–100°C | 100–130°C |
| Yield | >70% | 50–65% (analogous systems) |
Chemical Reactivity and Mechanisms
Cross-Coupling Reactions
The compound serves as a boron donor in Suzuki-Miyaura couplings, transferring its aryl group to palladium-activated electrophiles (e.g., aryl halides). The TMS group stabilizes the intermediate boronate complex, accelerating transmetallation. Kinetic studies using ¹¹B NMR reveal rapid boron-to-palladium transfer, with turnover frequencies (TOFs) exceeding 10³ h⁻¹ .
Metathesis Pathways
Density functional theory (DFT) studies on dioxaborinanes elucidate two exchange mechanisms:
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Nucleophile-Mediated Metathesis: Methanol or water act as nucleophiles, coordinating to boron and facilitating ring-opening. This pathway dominates in protic solvents, with energy barriers of ~17–30 kcal/mol .
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Direct Metathesis: In aprotic media, two dioxaborinane monomers undergo [2+2] cycloaddition, forming a four-membered borate intermediate. This route exhibits higher activation energy (~29 kcal/mol) but proceeds without solvent assistance .
Applications in Organic Synthesis and Materials Science
Polymer Chemistry
In vitrimers (dynamic covalent networks), dioxaborinanes enable bond exchange via metathesis, imparting self-healing properties. The TMS group enhances thermal stability, allowing vitrimers to retain mechanical integrity up to 200°C .
Pharmaceutical Intermediates
The compound’s boron moiety is pivotal in synthesizing proteasome inhibitors and kinase-targeting agents. For example, it facilitates the construction of bortezomib analogs through iterative cross-coupling .
Research Findings and Experimental Data
Spectroscopic Characterization
While specific NMR data for this compound remain unpublished, related dioxaborinanes exhibit:
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¹¹B NMR: δ 24.9–27.5 ppm (characteristic of trigonal boron) .
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¹H NMR: Aromatic protons resonate at δ 7.25–7.83 ppm, with methyl groups at δ 1.22–1.56 ppm .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, correlating with the robust Si–C and B–O bonds .
Comparison with Related Compounds
Table 3: Structural and Functional Analogues
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | C₁₁H₁₉BO₂ | No TMS group | Suzuki-Miyaura coupling |
| 2,2'-[(1-Methylpropanediyl)bis(oxy)]bis[4-methyl-1,3,2-dioxaborinane] | C₁₂H₂₄B₂O₆ | Bifunctional linker | Polymer crosslinking |
The TMS group in the target compound confers superior electrophilicity and solubility in nonpolar media compared to non-silylated analogues .
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